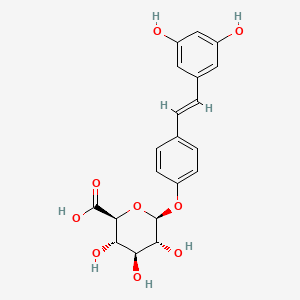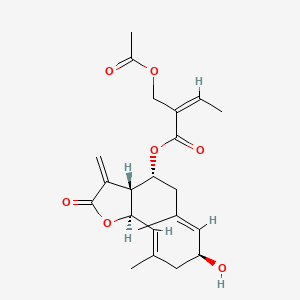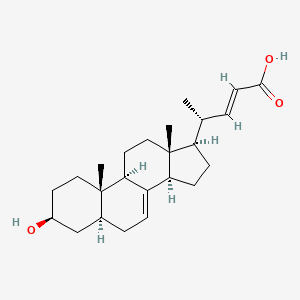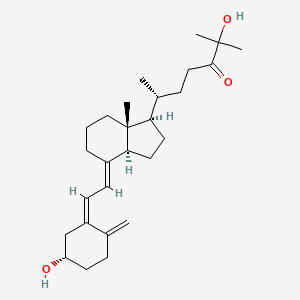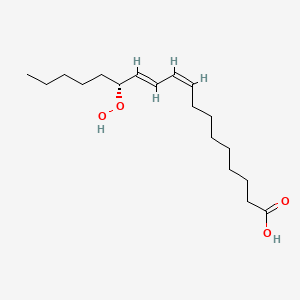
Menahydroquinone-4
描述
It serves as a cofactor for gamma-glutamyl carboxylase, an enzyme that catalyzes the post-transcriptional carboxylation of vitamin K-dependent proteins . This compound is essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.
准备方法
Synthetic Routes and Reaction Conditions: Menahydroquinone-4 can be synthesized through the reduction of menaquinone-4. One common method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the fermentation of specific bacterial strains to produce menaquinone-4, followed by chemical reduction to obtain this compound. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Menahydroquinone-4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to menaquinone-4 in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Further reduction of this compound is not common due to its already reduced state.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, atmospheric oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Menaquinone-4.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Menahydroquinone-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: this compound is crucial for the study of vitamin K-dependent proteins and their role in physiological processes.
作用机制
Menahydroquinone-4 exerts its effects primarily through its role as a cofactor for gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, converting them into gamma-carboxyglutamic acid. This modification is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and other critical processes .
Molecular Targets and Pathways:
Gamma-glutamyl carboxylase: The primary enzyme that utilizes this compound as a cofactor.
Vitamin K-dependent proteins: These include clotting factors (e.g., prothrombin), osteocalcin, and matrix Gla-protein.
相似化合物的比较
Menahydroquinone-4 is unique compared to other similar compounds due to its fully reduced state and its specific role as a cofactor for gamma-glutamyl carboxylase. Similar compounds include:
Menaquinone-4 (vitamin K2): The oxidized form of this compound, which can be reduced to produce the active form.
Phylloquinone (vitamin K1): Another form of vitamin K that is primarily involved in photosynthesis in plants but also plays a role in human health.
Menadione (vitamin K3): A synthetic form of vitamin K that can be converted to active forms in the body.
This compound stands out due to its specific biochemical role and its potential therapeutic applications in various medical conditions.
属性
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOZAZRLJCBEGX-GHDNBGIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39776-45-9 | |
| Record name | Menahydroquinone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039776459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
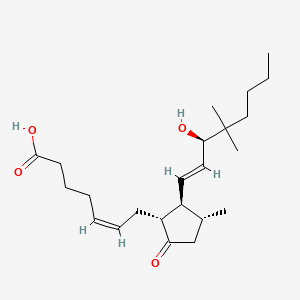

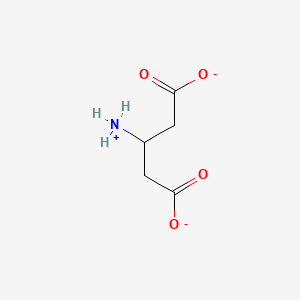
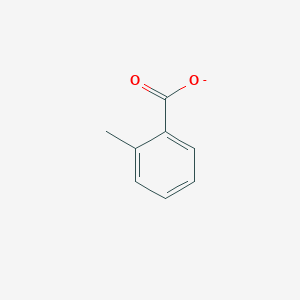

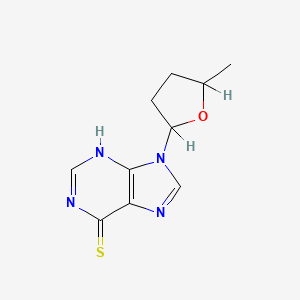
![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)
